

# Primary Kinase Targets of Dorsomorphin: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dorsomorphin

Cat. No.: B1670891

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## Introduction

**Dorsomorphin**, also known as Compound C, was initially identified as a potent and selective inhibitor of AMP-activated protein kinase (AMPK)[1][2][3][4][5]. Subsequent research revealed its significant inhibitory activity against the type I bone morphogenetic protein (BMP) receptors, specifically ALK2, ALK3, and ALK6[1][2][3][4][5]. This dual activity has made **Dorsomorphin** a valuable tool for dissecting the roles of these signaling pathways in various biological processes, from cellular metabolism and autophagy to embryonic development and disease pathogenesis[3][6]. However, its utility is nuanced by off-target effects, most notably the inhibition of the vascular endothelial growth factor receptor 2 (VEGFR2)[7][8]. This technical guide provides a comprehensive overview of the primary kinase targets of **Dorsomorphin**, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

## Data Presentation: Quantitative Inhibition of Primary Kinase Targets

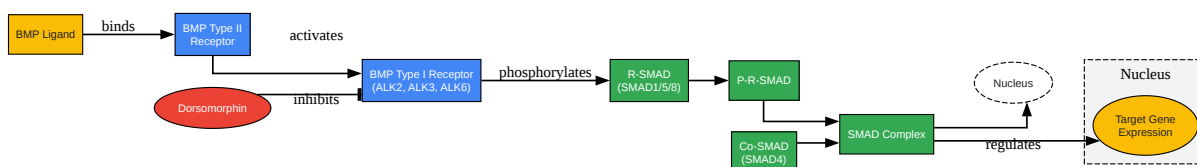
The following tables summarize the in vitro inhibitory activity of **Dorsomorphin** against its key kinase targets. The data is compiled from various studies and presented as IC<sub>50</sub> (half-maximal inhibitory concentration) and K<sub>i</sub> (inhibition constant) values.

Target Kinase	Parameter	Value (nM)	Species	Assay Conditions	Reference(s)
AMPK	Ki	109	Rat	Cell-free assay, in the absence of AMP	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[9]</a>
IC50	234.6	Human	In vitro kinase assay	<a href="#">[6]</a>	
ALK2 (ACVR1)	IC50	~200	Human	BRE-Luciferase reporter assay with constitutively active ALK2	<a href="#">[10]</a>
ALK3 (BMPR1A)	IC50	~500	Human	BRE-Luciferase reporter assay with constitutively active ALK3	<a href="#">[10]</a>
ALK6 (BMPR1B)	IC50	5000-10000	Human	BRE-Luciferase reporter assay with constitutively active ALK6	<a href="#">[10]</a>
VEGFR2 (KDR)	IC50	<250	Human	In vitro kinase assay	<a href="#">[7]</a>

## Signaling Pathways

### Bone Morphogenetic Protein (BMP) Signaling Pathway

**Dorsomorphin** inhibits the canonical BMP signaling pathway by targeting the type I BMP receptors ALK2, ALK3, and ALK6. BMP ligands bind to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. The constitutively active type II receptor then phosphorylates and activates the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus to regulate the transcription of target genes. BMPs can also signal through non-canonical, SMAD-independent pathways, such as the MAPK pathway.

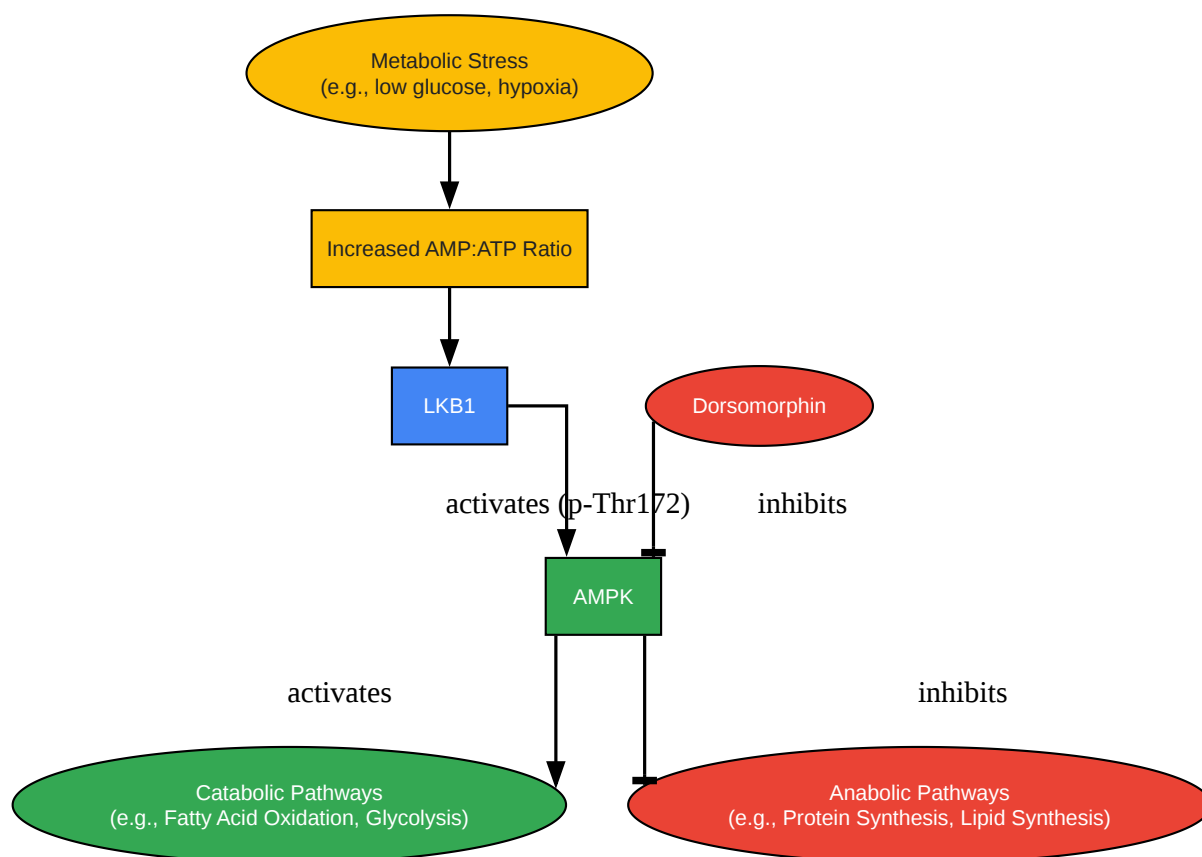


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BMP Signaling Pathway Inhibition by **Dorsomorphin**.

## AMP-activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis. It is a heterotrimeric complex composed of a catalytic  $\alpha$  subunit and regulatory  $\beta$  and  $\gamma$  subunits. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress. The upstream kinase LKB1 phosphorylates the  $\alpha$  subunit at threonine 172, leading to AMPK activation. Activated AMPK then phosphorylates a multitude of downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP.



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AMPK Signaling Pathway Inhibition by **Dorsomorphin**.

## Experimental Protocols

### In Vitro AMPK Kinase Assay (Radiometric)

This protocol is adapted from a method for a cell-free assay to determine the  $K_i$  of an inhibitor for AMPK[9].

#### 1. Materials:

- Partially purified liver AMPK from male Sprague-Dawley rats.

- SAMS peptide (HMRSAMSGHLVKRR) as a substrate.
- [ $\gamma$ - $^{33}\text{P}$ ]ATP.
- Assay buffer: 40 mM HEPES (pH 7.0), 80 mM NaCl, 0.8 mM EDTA, 5 mM  $\text{MgCl}_2$ , 0.025% BSA, and 0.8 mM DTT.
- 100  $\mu\text{M}$  AMP.
- **Dorsomorphin** stock solution in DMSO.
- 1% Phosphoric acid ( $\text{H}_3\text{PO}_4$ ).
- 96-well MultiScreen plates.

## 2. Procedure:

- Prepare a 100  $\mu\text{l}$  reaction mixture containing 100  $\mu\text{M}$  AMP, 100  $\mu\text{M}$  ATP (with 0.5  $\mu\text{Ci}$   $^{33}\text{P}$ -ATP per reaction), and 50  $\mu\text{M}$  SAMS peptide in the assay buffer.
- Add varying concentrations of **Dorsomorphin** (dissolved in DMSO) to the reaction mixture. Ensure the final DMSO concentration is consistent across all reactions and does not exceed a level that affects enzyme activity.
- Initiate the reaction by adding the partially purified AMPK enzyme.
- Incubate the reaction mixture for 30 minutes at 30°C.
- Stop the reaction by adding 80  $\mu\text{l}$  of 1%  $\text{H}_3\text{PO}_4$ .
- Transfer 100  $\mu\text{l}$  aliquots of the stopped reaction to a 96-well MultiScreen plate.
- Wash the plate three times with 1%  $\text{H}_3\text{PO}_4$  to remove unincorporated [ $\gamma$ - $^{33}\text{P}$ ]ATP.
- Determine the amount of  $^{33}\text{P}$  incorporated into the SAMS peptide using a scintillation counter (e.g., Top-count).

- Calculate the inhibited velocity ( $V_i$ ) at each inhibitor concentration and determine the  $K_i$  using the Michaelis-Menten equation for competitive inhibition:  $V_i/V_o = (K_m + S)/(S + K_m \times (1 + I/K_i))$ , where  $V_o$  is the initial velocity,  $S$  is the ATP concentration,  $K_m$  is the Michaelis constant for ATP, and  $I$  is the inhibitor concentration.

## In Vitro ALK2 Kinase Assay (Luminescence-based)

This protocol describes a general method for measuring the  $IC_{50}$  of an inhibitor against a purified kinase using a luminescence-based ATP detection assay like Kinase-Glo™.

### 1. Materials:

- Purified recombinant human ALK2 (ACVR1) kinase.
- Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1).
- ATP.
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM  $MgCl_2$ , 0.1 mg/ml BSA).
- **Dorsomorphin** stock solution in DMSO.
- Kinase-Glo™ MAX reagent.
- White, opaque 96-well plates.

### 2. Procedure:

- Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.
- Dispense the master mix into the wells of a 96-well plate.
- Add varying concentrations of **Dorsomorphin** (or vehicle control) to the wells.
- Initiate the kinase reaction by adding the purified ALK2 enzyme to each well.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

- After incubation, add an equal volume of Kinase-Glo™ MAX reagent to each well. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a microplate reader.
- The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each **Dorsomorphin** concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

## In Vitro VEGFR2 Kinase Assay (Luminescence-based)

This protocol is a general guide for determining the IC50 of **Dorsomorphin** against VEGFR2 using a commercially available kit such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience, which utilizes the Kinase-Glo™ MAX reagent[11].

### 1. Materials:

- VEGFR2 (KDR) Kinase Assay Kit (containing purified recombinant VEGFR2, kinase substrate, ATP, and kinase assay buffer).
- **Dorsomorphin** stock solution in DMSO.
- Kinase-Glo™ MAX reagent.
- White, opaque 96-well plates.

### 2. Procedure:

- Thaw all kit components as instructed. Prepare a 1x Kinase Buffer.
- Prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.
- Add the master mix to each well of a 96-well plate.

- Add 5 µl of serially diluted **Dorsomorphin** to the "Test Inhibitor" wells. Add 5 µl of diluent solution to the "Blank" and "Positive Control" wells.
- Add 20 µl of 1x Kinase Buffer to the "Blank" wells.
- Dilute the VEGFR2 enzyme to the recommended concentration in 1x Kinase Buffer.
- Initiate the reaction by adding 20 µl of the diluted VEGFR2 enzyme to the "Positive Control" and "Test Inhibitor" wells.
- Incubate the plate at 30°C for 45 minutes.
- Add 50 µl of Kinase-Glo™ MAX reagent to each well.
- Incubate at room temperature for 15 minutes.
- Measure the luminescence using a microplate reader.
- Subtract the "Blank" values from all other readings and calculate the percent inhibition to determine the IC50.

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing a kinase inhibitor like **Dorsomorphin**.



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General Workflow for Kinase Inhibitor Characterization.

## Conclusion

**Dorsomorphin** is a multi-targeted kinase inhibitor with primary activities against AMPK and the type I BMP receptors ALK2, ALK3, and ALK6. Its utility as a research tool is underscored by the extensive characterization of its inhibitory profile. However, researchers and drug development professionals must consider its off-target effects, particularly on VEGFR2, when interpreting experimental results. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for the effective use and understanding of **Dorsomorphin** in a research setting. Careful experimental design, including the use of appropriate controls and consideration of inhibitor concentrations, is crucial for obtaining reliable and interpretable data.

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- To cite this document: BenchChem. [Primary Kinase Targets of Dorsomorphin: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1670891#primary-kinase-targets-of-dorsomorphin\]](https://www.benchchem.com/product/b1670891#primary-kinase-targets-of-dorsomorphin)

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